2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide
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Overview
Description
2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide is a complex organic compound that features a unique combination of a thiazinane ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide typically involves multi-step organic reactions. One common method involves the reaction of a piperidine derivative with a thiazinane derivative under controlled conditions. The reaction may require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]methylphenol
- 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-benzoic acid
Uniqueness
2-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide is unique due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-2-12(13(14)17)16-5-3-11(4-6-16)15-7-9-20(18,19)10-8-15/h11-12H,2-10H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAIMAHEXXZHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCC(CC1)N2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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